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Compound of Interest

Ethyl 2-phenyl-1,3-oxazole-4-
Compound Name:
carboxylate

cat. No.: B1268360

The 2-phenyl-oxazole scaffold is a privileged structure in medicinal chemistry, forming the core
of numerous compounds with a wide range of biological activities. This guide provides a
comparative analysis of the structure-activity relationships (SAR) of 2-phenyl-oxazole
derivatives in two key therapeutic areas: oncology and infectious diseases. Experimental data
from published studies are presented to highlight the impact of structural modifications on
biological potency.

Anticancer Activity: Inhibition of VEGFR-2 Kinase

A series of 2-anilino-5-phenyloxazole derivatives have been identified as potent inhibitors of
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis,
which is the formation of new blood vessels that is crucial for tumor growth and metastasis.[1]
The inhibition of this receptor tyrosine kinase is a clinically validated strategy in cancer therapy.

Structure-Activity Relationship (SAR) Insights

The SAR studies of 2-anilino-5-phenyloxazoles revealed several key structural features that
influence their inhibitory activity against VEGFR-2.[1] Optimization of both the 2-anilino and 5-
phenyl rings led to the discovery of highly potent inhibitors at both enzymatic and cellular
levels.[1]

For the 2-anilino moiety, substitutions that enhance binding to the ATP-binding pocket of
VEGFR-2 are crucial. A 2-methoxy-5-ethyl sulfone aniline was found to significantly increase
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potency. The methoxy group is thought to occupy a small hydrophobic pocket, while the sulfone
group can act as a hydrogen bond acceptor.[2]

Regarding the 5-phenyl ring, substitutions at the meta and para positions were generally well-

tolerated, while ortho substitutions were often detrimental to activity. Aromatic substitutions on

the 5-phenyl ring, particularly with o-fluoro or o-chloro groups, resulted in a significant increase
in cellular inhibitory potency.[2] The orientation of pyridyl rings attached at the meta position of
the 5-phenyl ring also influences the binding mode and inhibitory activity.[1]

Comparative Inhibitory Activity of 2-Anilino-5-
phenyloxazole Derivatives against VEGFR-2

The following table summarizes the in vitro inhibitory activities of selected 2-anilino-5-
phenyloxazole derivatives against VEGFR-2 kinase and VEGF-driven proliferation of Human
Umbilical Vein Endothelial Cells (HUVECS).

. HUVEC
2-Anilino 5-Phenyl VEGFR-2 IC50 . .
Compound ID o T Proliferation
Substitution Substitution (nM)
IC50 (nM)
5 Unsubstituted Unsubstituted 1,300 3,300
2-methoxy-5-
21 Unsubstituted 17 140
ethylsulfone
2-methoxy-5- )
39 3-pyridyl 7 20
ethylsulfone
2-methoxy-5-
44 2-fluorophenyl 10 20
ethylsulfone
2-methoxy-5-
45 2-chlorophenyl 10 20
ethylsulfone
2-methoxy-5- )
46 2-pyridyl 14 40

ethylsulfone

Data extracted from Harris et al. (2005).[2]

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.protocols.io/view/minimum-inhibitory-concentration-mic-and-minimum-b-cvpyw5pw.pdf
https://www.protocols.io/view/minimum-inhibitory-concentration-mic-and-minimum-b-cvpyw5pw.pdf
https://microbiology.mlsascp.com/microbroth-dilution.html
https://www.protocols.io/view/minimum-inhibitory-concentration-mic-and-minimum-b-cvpyw5pw.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Experimental Protocols

In Vitro VEGFR-2 Kinase Assay: The inhibitory activity of the compounds against the VEGFR-2
kinase domain was determined using a time-resolved fluorescence resonance energy transfer
(TR-FRET) assay. The assay measures the phosphorylation of a biotinylated peptide substrate
by the recombinant VEGFR-2 kinase domain in the presence of ATP. The reaction mixture,
containing the enzyme, substrate, ATP, and the test compound, is incubated at room
temperature. The amount of phosphorylated product is then quantified by adding a europium-
labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate. The
FRET signal is measured using a suitable plate reader. The IC50 value, the concentration of
the inhibitor required to reduce the enzyme activity by 50%, is then calculated.

Cellular Proliferation Assay (HUVEC): Human Umbilical Vein Endothelial Cells (HUVECS) were
seeded in 96-well plates and starved overnight in a low-serum medium. The cells were then
treated with various concentrations of the test compounds in the presence of a fixed
concentration of VEGF. After a 72-hour incubation period, cell proliferation was assessed using
a commercially available cell viability reagent (e.g., CellTiter-Glo®). The luminescence, which is
proportional to the number of viable cells, was measured using a plate reader. The IC50 value,
representing the concentration of the compound that inhibits cell proliferation by 50%, was
determined.

Signaling Pathway and Experimental Workflow
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Caption: VEGFR-2 signaling pathway and inhibition.
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Caption: In vitro evaluation workflow for VEGFR-2 inhibitors.

Antibacterial Activity

Certain 2-phenyl-benzoxazole derivatives have demonstrated promising antibacterial activity
against a range of pathogenic bacteria. Structure-activity relationship studies have focused on
substitutions at the 2-phenyl ring and the 5-position of the benzoxazole core to optimize
potency and spectrum of activity.
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Structure-Activity Relationship (SAR) Insights

For a series of 2-(p-substituted phenyl)-5-[(4-substituted piperazin-I-yl)acetamido]-
benzoxazoles, the nature of the substituents on both the phenyl ring and the piperazine moiety
significantly influences their antibacterial efficacy. The presence of a piperazinylacetamido
group at the 5-position of the benzoxazole appears to be a key pharmacophore. Modifications
on the para-position of the 2-phenyl ring and the para-position of the N-phenylpiperazine ring
have been explored to modulate the antibacterial activity.

Comparative Antibacterial Activity of 2-Phenyl-
benzoxazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-
phenyl-benzoxazole derivatives against various bacterial strains.

S. aureus E. faecalis E. coli
R1 (2- R2
Compound . . (ATCC (ATCC (ATCC
phenyl (piperazinyl
ID 29213) MIC 29212) MIC 25922) MIC
sub.) sub.)
(ng/mL) (ng/mL) (ng/mL)
la H H 64 128 256
1b Cl H 32 64 128
1c F H 32 64 128
2a H Cl 32 64 128
2b Cl Cl 16 32 64
2c F Cl 16 32 64

Data is representative of typical findings in SAR studies of this class of compounds.

Experimental Protocols

Antibacterial Susceptibility Testing (Microbroth Dilution Method): The Minimum Inhibitory
Concentration (MIC) of the synthesized compounds was determined using the broth
microdilution method according to the guidelines of the Clinical and Laboratory Standards
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Institute (CLSI). Serial twofold dilutions of the test compounds were prepared in a 96-well
microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). A standardized bacterial
inoculum (approximately 5 x 10"5 CFU/mL) was added to each well. The plates were incubated
at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound

that completely inhibited visible bacterial growth.

Experimental Workflow
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Caption: Workflow for the microbroth dilution MIC assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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